Bromothymol blue
Overview
Description
Bromothymol blue (sodium salt): is a chemical compound widely used as a pH indicator. It is known for its ability to change color depending on the pH of the solution it is in, appearing yellow in acidic conditions (pH < 6.0) and blue in basic conditions (pH > 7.6). In neutral solutions, it appears greenish-blue. This compound is commonly used in applications that require measuring substances with a relatively neutral pH, such as in biological and chemical experiments .
Mechanism of Action
Target of Action
Bromothymol Blue (BTB) is primarily used as a pH indicator . Its primary target is the hydrogen ion (H+) concentration in a solution, which determines the pH of the solution .
Mode of Action
BTB acts as a weak acid in solution . It can exist in a protonated or deprotonated form, appearing yellow or blue, respectively . The color change is due to the deprotonation of the neutral form, which results in a highly conjugated structure . An intermediate of the deprotonation mechanism is responsible for the greenish color in neutral solutions .
Biochemical Pathways
The primary biochemical pathway affected by BTB is the acid-base balance in a solution . When BTB is added to a solution, it can accept or donate a proton (H+), depending on the pH of the solution . This interaction with hydrogen ions allows BTB to indicate the pH of the solution .
Result of Action
The molecular effect of BTB’s action is a color change that indicates the pH of the solution . In acidic solutions (pH < 6.0), BTB appears yellow. In basic solutions (pH > 7.6), it appears blue. In neutral solutions, it appears green .
Action Environment
The action of BTB is influenced by the pH of the environment . The pH can be affected by various factors, including the presence of other chemicals, temperature, and ionic strength . These factors can influence the color exhibited by BTB and, therefore, its effectiveness as a pH indicator .
Biochemical Analysis
Biochemical Properties
Bromothymol blue acts as a weak acid in solution and can exist in protonated or deprotonated forms, appearing yellow or blue, respectively . This compound interacts with various biomolecules, including enzymes and proteins, through its ability to change color based on pH levels. For example, it is used to monitor the activity of fungal asparaginase enzymes, where a change in color indicates enzyme activity . This compound’s interaction with carbonic acid is particularly notable, as it helps measure the presence of carbon dioxide in respiratory studies .
Cellular Effects
This compound influences cellular processes by acting as a pH indicator. In cellular respiration studies, it is used to detect changes in pH due to the production of carbon dioxide, which forms carbonic acid . This change in pH can affect cell signaling pathways and gene expression by altering the cellular environment. For instance, during aerobic respiration, the exhalation of carbon dioxide into a solution containing this compound results in a color change from green to yellow, indicating increased acidity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through protonation and deprotonation reactions. In acidic solutions, the molecule loses a hydrogen ion, leading to a change in its electronic structure and color . This process involves the opening of a five-sided ring in the molecule, which alters the electronic structure around the central carbon atom . The protonated form of this compound absorbs light at 427 nm, while the deprotonated form absorbs light at 602 nm, resulting in the observed color changes .
Temporal Effects in Laboratory Settings
This compound’s stability and effectiveness as a pH indicator can change over time in laboratory settings. It is generally stable under standard conditions but can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound maintains its color-changing properties over extended periods, making it reliable for continuous monitoring of pH changes in various experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low concentrations, it enhances the activation of certain enzymes, such as phosphate-activated glutaminase in pig kidney and brain . At higher concentrations, this compound can inhibit enzyme activity, leading to potential toxic effects . These dosage-dependent effects highlight the importance of careful calibration when using this compound in biological studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to pH regulation and carbon dioxide detection. It interacts with enzymes such as carbonic anhydrase, which catalyzes the conversion of carbon dioxide to carbonic acid . This interaction is crucial for maintaining pH balance in various biological systems. Additionally, this compound is used in microbial studies to monitor metabolic activities related to nitrogen and carbon cycles .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with cellular components. It is sparingly soluble in water but can dissolve in organic solvents and alkaline solutions . This compound’s distribution is influenced by its ability to bind to proteins and other biomolecules, affecting its localization and accumulation within cells .
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular structures. It can localize to specific compartments or organelles based on targeting signals and post-translational modifications . For example, in studies involving carbonic anhydrase, this compound is used to visualize the enzyme’s activity within chloroplasts and other organelles . This localization is essential for understanding the compound’s role in cellular processes and its impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromothymol blue is synthesized through a multi-step process. Initially, thymolsulfonephthalein is prepared by reacting thymol with phthalic anhydride in the presence of sulfuric acid. The resulting compound is then brominated using bromine in acetic acid to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced in large quantities using automated processes that ensure high purity and consistency. The process involves the same chemical reactions as in laboratory synthesis but on a larger scale, with careful control of reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Bromothymol blue undergoes several types of chemical reactions, including:
Acid-Base Reactions: As a pH indicator, this compound changes color in response to changes in pH.
Oxidation-Reduction Reactions: this compound can participate in redox reactions, although this is less common in typical applications.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to protonate this compound, resulting in a yellow color.
Basic Conditions: Sodium hydroxide or potassium hydroxide can be used to deprotonate this compound, resulting in a blue color.
Major Products Formed: The primary products formed from the reactions of this compound are its protonated (yellow) and deprotonated (blue) forms, depending on the pH of the solution .
Scientific Research Applications
Chemistry: Bromothymol blue is widely used as a pH indicator in titrations and other chemical analyses. Its clear color change makes it ideal for determining the endpoint of acid-base reactions .
Biology: In biological research, this compound is used to measure the pH of cell cultures and other biological samples. It is also used in experiments involving photosynthesis and respiration, where it helps to monitor changes in carbon dioxide levels .
Medicine: this compound is used in medical diagnostics to measure the pH of bodily fluids, such as urine and blood. It is also used in some diagnostic assays to detect the presence of certain enzymes or metabolic products .
Industry: In industrial applications, this compound is used in the manufacturing of pH-sensitive products, such as pH test strips and pH meters. It is also used in the textile industry to monitor dyeing processes .
Comparison with Similar Compounds
Thymol blue: Another pH indicator with a similar structure but different pH range.
Bromocresol green: A pH indicator with a different color change range.
Phenol red: A pH indicator used in cell culture media with a different pH range
Uniqueness: Bromothymol blue is unique in its ability to provide a clear and distinct color change over a relatively narrow pH range (6.0 to 7.6), making it particularly useful for applications requiring precise pH measurements near neutrality .
Properties
IUPAC Name |
2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Br2O5S/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6/h7-14,30-31H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCTOLBWMJMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Br2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058799 | |
Record name | Bromothymol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |
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Molecular Weight |
624.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless white to cream-colored solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |
Record name | Bromthymol blue | |
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CAS No. |
76-59-5 | |
Record name | Bromothymol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bromothymol blue | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076595 | |
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Record name | Bromothymol blue | |
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Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromothymol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromothymol blue | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BROMTHYMOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGU4LM0H96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bromothymol Blue?
A1: this compound's molecular formula is C27H28Br2O5S, and its molecular weight is 624.38 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Research has focused on this compound's UV-Vis spectroscopic properties. Its absorbance maximum (λmax) varies depending on its ionization state and the surrounding environment. For example, in chloroform, the ion-pair complex of this compound with secnidazole exhibits a λmax at 410 nm []. In another study, this compound encapsulated in a polysiloxane network showed a similar response to pH changes as its solution counterpart, indicating its structure is retained within the matrix [, ].
Q3: Is this compound compatible with sol-gel matrices?
A3: Yes, this compound can be successfully encapsulated within sol-gel matrices, retaining its pH-responsive color-changing abilities [, ]. This property makes it valuable for creating solid-state pH indicators.
Q4: Does the presence of surfactants affect this compound encapsulated in a sol-gel matrix?
A4: Yes, incorporating surfactants like cetyltrimethyl ammonium bromide (CTAB) or dodecyl dimethyl amino oxide (GLA) during the sol-gel encapsulation process can influence the properties of the resulting matrix and this compound's behavior. For instance, the presence of GLA can lead to a faster pH response compared to CTAB [].
Q5: Can this compound be incorporated into 3D printing filaments?
A5: Yes, this compound can be successfully melt-blended with poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG) to create novel pH-sensing 3D printing filaments []. These filaments exhibited altered crystallinity, thermal stability, and mechanical properties depending on the incorporated indicator.
Q6: Has this compound been explored for its catalytic properties?
A6: While this compound is primarily known as a pH indicator, it has been used as a model contaminant to study degradation processes involving iron nanoparticles and hydrogen peroxide []. Its stability in the presence of H2O2 and its visible absorbance make it suitable for monitoring such reactions.
Q7: What analytical techniques are commonly employed to study this compound?
A7: UV-Vis spectrophotometry is widely used to study this compound due to its distinct color changes at different pH values. Researchers have also employed techniques like Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), and X-ray diffraction (XRD) to characterize this compound-containing materials and their properties [, ].
Q8: Can this compound be used in spectrophotometric determination of pharmaceuticals?
A8: Yes, this compound has been successfully employed as an analytical reagent in spectrophotometric methods for determining the concentration of various pharmaceuticals, including secnidazole [], ciprofloxacin [], ketoconazole, clotrimazole, and fluconazole []. It forms ion-pair complexes with these drugs, which can be extracted and quantified spectrophotometrically.
Q9: Can this compound be degraded using advanced oxidation processes?
A9: Yes, research has shown that this compound can be effectively degraded and mineralized using anodic oxidation, a type of advanced oxidation process, with Boron Doped Diamond (BDD) as the anode material []. This method offers a promising solution for treating textile effluents containing this compound.
Q10: Is this compound biodegradable?
A10: The biodegradability of this compound-containing PLA-PEG 3D printing filaments has been investigated. Studies suggest that the presence of this compound might influence the degradation rate of the filaments in soil and soil slurry mixtures [].
Q11: Are there alternative pH indicators to this compound?
A11: Yes, other pH indicators with different color change ranges exist, such as bromocresol purple, methyl red, and phenol red. Researchers exploring the Aspergillus taxonomy have successfully used bromocresol green and this compound as alternatives to bromocresol purple in CREA medium [].
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